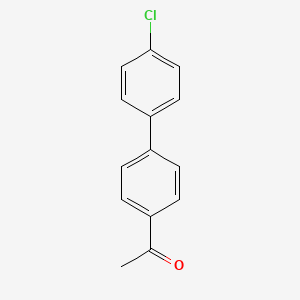

4-Acetyl-4'-chlorobiphenyl

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[4-(4-chlorophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGUSEJJJVVVME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343830 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5002-07-3 | |

| Record name | 4-acetyl-4'-chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what are the physical and chemical properties of 4-acetyl-4'-chlorobiphenyl

An In-Depth Technical Guide to the Physical and Chemical Properties of 4-acetyl-4'-chlorobiphenyl

For professionals in the fields of chemical research and drug development, a thorough understanding of a compound's properties is paramount. This guide offers a detailed examination of this compound (4-AcCl-BP), an aromatic ketone with significant applications in organic synthesis and potential relevance in materials science and pharmaceutical development.[1]

Compound Identification and Structure

This compound is an organic compound characterized by a biphenyl backbone.[1] This core structure consists of two phenyl rings linked by a single carbon-carbon bond. One phenyl ring is substituted with an acetyl group (-COCH₃) at the para position (position 4), while the other ring bears a chlorine atom, also at the para position (position 4').[1] This specific substitution pattern gives rise to its systematic IUPAC name: 1-[4-(4-chlorophenyl)phenyl]ethanone .[1][2]

The presence of the biphenyl structure, the electrophilic acetyl group, and the halogen substituent defines its chemical behavior and physical characteristics.

Key Identifiers:

| Identifier | Value |

| CAS Number | 5002-07-3[1][2][3] |

| Molecular Formula | C₁₄H₁₁ClO[1][2][3] |

| Molecular Weight | 230.69 g/mol [1][2][3] |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]ethanone[1][2] |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl[1][2] |

| InChI Key | NPGUSEJJJVVVME-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical state and solubility of this compound are dictated by its relatively large, nonpolar biphenyl core and the presence of a polar carbonyl group and a halogen. Halogenated biphenyl compounds demonstrate clear trends in their physical properties that correlate with the size and polarizability of the halogen atom.[1]

As part of this series, the melting and boiling points of this compound are expected to fall between those of its fluoro- and bromo- analogs.[1] The melting points in the 4-acetyl-4'-halobiphenyl series increase progressively from the fluoro derivative (115-117 °C) to the iodo derivative (130-132 °C).[1]

Table of Physical Properties:

| Property | Value/Description | Source(s) |

| Appearance | White or pale brown solid/powder to crystal. | [4][5] |

| Melting Point | Between 117-130 °C (Estimated based on halo-analog trends). | [1] |

| Boiling Point | Boiling points for 4'-halo-biphenyl analogues range from 320-380 °C. | [1] |

| Solubility | Exhibits extremely low water solubility (<1 mg/L at 25°C). Soluble in organic solvents like toluene. | [1][6] |

The low aqueous solubility is a critical factor in experimental design, particularly for biological assays, necessitating the use of organic co-solvents. This low solubility stems from the significant hydrophobic character of the chlorinated biphenyl backbone, which is not sufficiently counteracted by the polar acetyl group.[1]

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by three primary functional regions: the two aromatic rings and the acetyl group's carbonyl center.

Electrophilic Aromatic Substitution

Both phenyl rings can undergo electrophilic aromatic substitution, but their reactivity is influenced by the existing substituents.[1]

-

Acetyl-Substituted Ring : The acetyl group is an electron-withdrawing group, which deactivates this ring towards electrophilic attack and directs incoming electrophiles to the meta positions relative to the acetyl group.[1]

-

Chloro-Substituted Ring : The chlorine atom is also deactivating but is an ortho, para-director due to its lone pairs of electrons. Since the para position is occupied by the other phenyl ring, substitution will be directed to the ortho positions.

Nucleophilic Addition at the Carbonyl Group

The carbonyl carbon of the acetyl group is electrophilic (δ+) and is a primary site for nucleophilic attack.[1] This allows for a range of reactions, including reductions to form an alcohol or reductive aminations to form amines, which are common strategies in the synthesis of pharmaceutical derivatives.

Reactivity at the Chlorine Substituent

The carbon-chlorine bond is generally stable. However, under specific conditions, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), the chlorine atom can be replaced, allowing for the introduction of new functional groups. The reactivity of the C-X bond in such reactions follows the trend I > Br > Cl > F.[1]

Radical Reactions

This compound can engage in radical reactions, especially when subjected to oxidative conditions or photochemical activation.[1] The benzylic protons on the methyl group of the acetyl moiety are susceptible to hydrogen abstraction, which can initiate further radical-mediated processes.[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via Friedel-Crafts acylation, a robust and well-established method for forming carbon-carbon bonds with aromatic rings.[1]

Synthesis Workflow: Friedel-Crafts Acylation

The diagram below illustrates the general workflow for the synthesis of this compound from 4-chlorobiphenyl.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

This reaction involves treating 4-chlorobiphenyl with acetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in a solvent like carbon disulfide.[1] Yields for this method are reported to be between 70% and 94%.[1]

Purification Protocol: Column Chromatography

Column chromatography is a standard and effective method for purifying the crude product from the synthesis reaction.[1]

Objective: To separate the desired this compound from unreacted starting materials and synthetic byproducts.

Methodology:

-

Stationary Phase Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry method with a nonpolar solvent (e.g., hexane) to ensure a uniform and bubble-free packing. Causality: Silica gel is a polar adsorbent; its high surface area allows for effective separation of compounds based on polarity.

-

Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and carefully loaded onto the top of the silica gel bed. Causality: Using a minimal volume ensures the sample starts as a concentrated band, leading to better separation.

-

Elution: A gradient elution system of hexane and ethyl acetate is employed. The process starts with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased. Causality: Starting with low polarity allows less polar impurities to elute first. As polarity increases, the more polar product, this compound, will begin to move down the column and elute. This gradient approach provides finer separation than an isocratic (constant solvent mixture) elution.

-

Fraction Collection: Eluent is collected in sequential fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

-

Solvent Removal: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified solid. Purity is typically assessed to be between 95% and 99%.[1]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantitative analysis and purity determination.[1]

Objective: To determine the purity of a synthesized batch of this compound.

Protocol:

-

System: A reversed-phase HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). Causality: A C18 column has a nonpolar stationary phase, which is ideal for retaining and separating hydrophobic molecules like this compound from more polar impurities.

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile, often with 0.1% formic acid.[1] Causality: Acetonitrile is the organic modifier that elutes the compound from the C18 column. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks and better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 280 nm.[1] Causality: The aromatic rings in the biphenyl structure exhibit strong absorbance at these wavelengths, providing high sensitivity.

-

Sample Preparation: Prepare a standard solution of ~1 mg/mL in acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The retention time of the major peak is compared to a reference standard. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Purities greater than 99% can be achieved and confirmed with this method.[1]

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, likely in the range of 7.3 to 8.1 ppm. The methyl protons of the acetyl group would appear as a sharp singlet further upfield, around 2.6 ppm. The coupling patterns (doublets and triplets) of the aromatic protons would confirm the 4,4'-substitution pattern.

-

¹³C NMR: The carbon NMR would show a signal for the carbonyl carbon around 197 ppm. Aromatic carbons would appear between 127 and 145 ppm, and the methyl carbon would be around 26 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band for the carbonyl (C=O) stretch, typically found around 1685 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 230. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% the intensity of the M⁺ peak) would be observed. A prominent fragment would be the loss of the methyl group ([M-15]⁺) at m/z 215, and another for the acylium ion ([M-CH₃CO]⁺) at m/z 43 or the biphenyl fragment itself.

Applications and Future Directions

This compound serves primarily as an intermediate in organic synthesis.[1] Its structural motifs are found in various fields:

-

Pharmaceuticals: The biphenyl structure is a known pharmacophore in several drug classes. The acetyl group provides a handle for further chemical modification to build more complex molecules with potential biological activity.[1]

-

Material Science: Biphenyl derivatives are investigated for their electronic properties and potential use in the development of new materials.[1]

-

Environmental Science: As a chlorinated biphenyl, it can be used as a reference standard for the analytical detection and monitoring of polychlorinated biphenyls (PCBs) and their degradation products in environmental samples.[1]

Future research will likely focus on leveraging this compound as a building block for novel pharmaceuticals and functional materials. Further investigation into its metabolic pathways and toxicological profile is also warranted, given its structural relationship to the broader class of PCBs.[1]

References

- 1. Buy this compound | 5002-07-3 [smolecule.com]

- 2. This compound | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]

- 5. 4-Acetyl-4'-bromobiphenyl CAS#: 5731-01-1 [amp.chemicalbook.com]

- 6. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of 4-acetyl-4'-chlorobiphenyl in organic solvents

An In-Depth Technical Guide to the Solubility of 4-acetyl-4'-chlorobiphenyl in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (4-AcCl-BP). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties of the compound, the theoretical principles governing its solubility, and practical, field-proven methodologies for experimental solubility determination. By synthesizing fundamental theory with actionable protocols, this guide serves as an essential resource for any laboratory work involving the dissolution, purification, or formulation of this compound.

Introduction and Physicochemical Profile

This compound is an aromatic ketone featuring a biphenyl backbone, a structure that imparts significant chemical stability and hydrophobicity.[1] One phenyl ring is substituted with an acetyl group at the para-position, while the other has a chlorine atom, also at the para-position. This substitution pattern is critical to its physical and chemical behavior.

Understanding the solubility of 4-AcCl-BP is paramount for a range of applications, from its use as a synthetic intermediate to its role in materials science and as a potential scaffold in medicinal chemistry.[1] Proper solvent selection is crucial for reaction kinetics, successful purification via recrystallization, and the formulation of homogenous solutions for analytical testing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO | [1][2][3] |

| Molecular Weight | 230.69 g/mol | [1][2][3] |

| Appearance | White to pale brown solid/powder | [4] |

| CAS Number | 5002-07-3 | [3] |

| Computed XLogP3 | 4.6 | [3] |

| Water Solubility | Extremely low (<1 mg/L estimated) | [1] |

The high XLogP3 value indicates a strong lipophilic (oil-loving) and hydrophobic (water-fearing) nature, which is the primary determinant of its solubility profile.[3]

Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by the thermodynamic principle encapsulated in the phrase "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another. For 4-AcCl-BP, two main structural features dictate its interactions:

-

The Chlorobiphenyl Backbone: This large, nonpolar structure dominates the molecule's character. It is hydrophobic and engages primarily through van der Waals forces. Therefore, it has a strong affinity for nonpolar organic solvents. Polychlorinated biphenyls (PCBs) are well-known for their high solubility in nonpolar organic solvents and lipids.[7]

-

The Acetyl Group (C=O): The carbonyl group introduces a degree of polarity and a hydrogen bond acceptor site. This allows for dipole-dipole interactions and weak hydrogen bonding with protic solvents, but this influence is significantly outweighed by the large hydrophobic core.

Dissolution is an equilibrium process that depends on the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. For 4-AcCl-BP, the strong crystal lattice energy of the solid must be overcome by favorable interactions with the solvent molecules.

Predicted Solubility Profile in Common Organic Solvents

Table 2: Predicted Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Class | Polarity | Predicted Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | Nonpolar | High | The aromatic structure of toluene interacts favorably with the biphenyl rings of the solute. |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Polar Aprotic | High | DCM is a versatile solvent that can dissolve a wide range of organic compounds, including those with some polarity. |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | High | THF's ability to act as a hydrogen bond acceptor and its moderate polarity make it effective for dissolving compounds like 4-AcCl-BP. |

| Acetone | Ketone | Polar Aprotic | Moderate to High | As a ketone, acetone shares structural similarity with the acetyl group, promoting solubility. |

| Ethyl Acetate | Ester | Moderately Polar | Moderate | Offers a balance of polar (ester group) and nonpolar (ethyl group) characteristics suitable for dissolution. |

| Acetonitrile | Nitrile | Polar Aprotic | Low to Moderate | While polar, its properties are less favorable for solvating the large nonpolar backbone compared to THF or DCM. |

| Isopropanol | Alcohol | Polar Protic | Low | The hydrogen-bonding network of the alcohol is not easily disrupted by the largely nonpolar solute. |

| Ethanol | Alcohol | Polar Protic | Low | Similar to isopropanol; however, it is noted as a co-solvent for recrystallization, implying some solubility at elevated temperatures.[1] |

| Methanol | Alcohol | Polar Protic | Very Low | The most polar of the common alcohols, making it a poor solvent for this hydrophobic compound. |

| Hexane | Aliphatic Hydrocarbon | Nonpolar | Low | While nonpolar, aliphatic hydrocarbons are often less effective than aromatic ones at dissolving aromatic solids due to less favorable π-stacking interactions. |

| Water | Inorganic | Highly Polar | Insoluble | The high polarity and strong hydrogen-bonding network of water make it incapable of dissolving the hydrophobic solute.[1] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

For definitive, quantitative data, the equilibrium shake-flask method is the gold standard.[8][9][10] It is a robust and widely accepted protocol for determining the thermodynamic solubility of a compound at a specific temperature.[9]

Expert Rationale

The core principle of this method is to establish a saturated solution in thermodynamic equilibrium with an excess of the solid compound.[9] This ensures that the measured concentration represents the true maximum solubility under the specified conditions. Incubation for at least 24 hours is critical to ensure that this equilibrium is reached, as dissolution can be a slow process.[5][8] The use of a high-performance analytical technique like HPLC or UV-Vis spectroscopy is essential for accurate quantification of the dissolved analyte, free from interference from any undissolved particulates.

Workflow for Shake-Flask Solubility Determination

Caption: Workflow of the Shake-Flask Method for Solubility.

Detailed Step-by-Step Protocol

-

Compound Addition: Add an excess amount of solid this compound to several replicate glass vials (e.g., 2-5 mg into a 2 mL vial). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 1.0 mL) into each vial.

-

Equilibration: Securely cap the vials. Place them in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[8][11] For robust validation, additional time points (e.g., 48 hours) can be included to confirm that the concentration does not change, verifying equilibrium.[11]

-

Phase Separation: After incubation, remove the vials and allow the undissolved solid to settle by letting them stand for a short period. To ensure complete removal of particulates, centrifuge the vials at high speed or filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid artificially high results.

-

Sample Dilution: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated and calibrated analytical method, such as UV-Visible Spectroscopy (if the compound has a suitable chromophore) or HPLC-UV.[8][9] A standard curve must be prepared using known concentrations of this compound in the same solvent.

-

Calculation: Calculate the concentration in the diluted sample using the standard curve. Multiply this value by the dilution factor to determine the final solubility of this compound in the test solvent. Report the result in appropriate units (e.g., mg/mL, mM).

Conclusion

This compound is a hydrophobic, lipophilic compound with very low aqueous solubility. Its dissolution in organic media is governed by the "like dissolves like" principle, showing high predicted solubility in nonpolar aromatic and polar aprotic solvents like toluene, DCM, and THF, and poor solubility in polar protic solvents like alcohols and water. For precise quantification, the shake-flask method provides a reliable and authoritative means of determining its thermodynamic solubility. The information and protocols contained within this guide equip researchers with the foundational knowledge and practical tools necessary for the effective handling and application of this compound.

References

- 1. Buy this compound | 5002-07-3 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Acetyl-4'-bromobiphenyl | 5731-01-1 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. chem.ws [chem.ws]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. enamine.net [enamine.net]

- 9. scribd.com [scribd.com]

- 10. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

spectroscopic data for 4-acetyl-4'-chlorobiphenyl (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-acetyl-4'-chlorobiphenyl

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for Substituted Biphenyls

In the landscape of pharmaceutical research and materials science, the biphenyl scaffold is a cornerstone of molecular design. Its rigid, yet conformationally flexible, nature allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition and biological activity. This compound (CAS: 5002-07-3, Molecular Formula: C₁₄H₁₁ClO) is an exemplar of this structural class, incorporating an electron-withdrawing chlorine atom and a versatile acetyl group.[1][2] These functionalities not only modulate its physicochemical properties but also serve as handles for further synthetic elaboration.

The unambiguous structural confirmation of such molecules is paramount, ensuring the integrity of research data and the quality of developmental candidates. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and orthogonal dataset for complete characterization. This guide moves beyond a mere presentation of data, delving into the causal relationships between molecular structure and spectral output, reflecting the analytical logic employed in a modern research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape

NMR spectroscopy serves as the primary tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for assigning the positions of all hydrogen and carbon atoms, respectively.

Experimental Protocol: NMR Spectrum Acquisition

A standardized protocol ensures reproducibility and data quality.

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for nonpolar compounds and its single, well-characterized residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Spectra are acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the complex aromatic region.

-

Acquisition Parameters: Standard acquisition parameters are used, including a sufficient number of scans to achieve a high signal-to-noise ratio.

¹H NMR Analysis: Probing the Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the acetyl methyl protons and the eight aromatic protons distributed across the two para-substituted rings. The symmetry of the substitution pattern simplifies the aromatic region into two distinct AA'BB' systems.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~ 2.64 | 3H | Singlet (s) | N/A | -C(=O)CH ₃ |

| B | ~ 7.50 | 2H | Doublet (d) | ~ 8.4 Hz | Protons ortho to -Cl |

| C | ~ 7.61 | 2H | Doublet (d) | ~ 8.4 Hz | Protons meta to -Cl |

| D | ~ 7.71 | 2H | Doublet (d) | ~ 8.2 Hz | Protons meta to -C(=O)CH₃ |

| E | ~ 8.03 | 2H | Doublet (d) | ~ 8.2 Hz | Protons ortho to -C(=O)CH₃ |

Interpretation:

-

Methyl Protons (A): The three protons of the acetyl group are chemically equivalent and do not have any adjacent proton neighbors, resulting in a sharp singlet integrated to 3H. Its chemical shift around 2.64 ppm is characteristic of a methyl group attached to a carbonyl, which is deshielded compared to a standard alkyl proton.

-

Aromatic Protons (B, C, D, E): The eight aromatic protons are split into four distinct signals, each integrating to 2H. The electron-withdrawing nature of the acetyl group causes a significant downfield shift for the protons on its ring (E and D) compared to the protons on the chloro-substituted ring (C and B). Protons ortho to the carbonyl group (E) are the most deshielded due to the anisotropic effect of the C=O bond. Similarly, the protons on the chloro-substituted ring are split into two doublets. The coupling constants of ~8 Hz are typical for ortho-coupling in aromatic systems.

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. Due to symmetry, 8 distinct signals are expected (6 aromatic CH, 4 quaternary carbons, 1 methyl carbon, and 1 carbonyl carbon), but symmetry reduces the number of unique aromatic signals.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 197.7 | C=O | Carbonyl carbons are highly deshielded and appear far downfield. |

| ~ 144.3 | C4' | Quaternary carbon attached to the acetyl group, deshielded. |

| ~ 139.5 | C1 | Quaternary carbon attached to the chloro-phenyl ring. |

| ~ 136.2 | C1' | Quaternary carbon attached to the chlorine atom. |

| ~ 134.8 | C4 | Quaternary carbon of the acetyl-phenyl ring. |

| ~ 129.2 | C2, C6 | Carbons ortho to the chlorine atom. |

| ~ 129.0 | C3', C5' | Carbons meta to the acetyl group. |

| ~ 128.6 | C2', C6' | Carbons ortho to the acetyl group. |

| ~ 127.5 | C3, C5 | Carbons meta to the chlorine atom. |

| ~ 26.7 | -CH₃ | The acetyl methyl carbon, appearing in the typical aliphatic region. |

Visualization of Structure for NMR Assignment

Caption: Numbering scheme for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

IR Data Analysis

The IR spectrum is dominated by absorptions corresponding to the carbonyl group and the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~ 3080-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2925 | Weak | C-H Stretch | Methyl C-H |

| ~ 1680 | Strong | C=O Stretch | Ketone (Aryl) |

| ~ 1600, 1485 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1265 | Strong | C-C(=O)-C Stretch | Acetyl Group |

| ~ 830 | Strong | C-H Out-of-Plane Bend | 1,4-disubstituted ring |

| ~ 1090 | Medium | C-Cl Stretch | Aryl Halide |

Interpretation:

-

Carbonyl Stretch: The most prominent feature is the intense absorption band around 1680 cm⁻¹. This frequency is characteristic of an aryl ketone, where conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). This single peak is a powerful confirmation of the acetyl group's presence.

-

Aromatic Vibrations: The bands in the 1600-1450 cm⁻¹ region are due to carbon-carbon stretching vibrations within the two aromatic rings. The sharp, strong band around 830 cm⁻¹ is highly diagnostic of para (1,4) disubstitution on a benzene ring.

-

C-Cl Stretch: The carbon-chlorine bond stretch is expected in the fingerprint region, typically around 1100-1000 cm⁻¹. Its presence confirms the chloro-substituent.

Mass Spectrometry (MS): Confirming Molecular Weight and Structure

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the molecule. Electron Ionization (EI) is a common technique for this class of compounds.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, high-energy electrons (~70 eV) bombard the molecule, ejecting an electron to form a radical cation, known as the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

MS Data Analysis

The mass spectrum provides a unique fingerprint of the molecule.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula of Lost Neutral | Interpretation |

| 230/232 | [C₁₄H₁₁ClO]⁺• | N/A | Molecular Ion (M⁺•) peak. The M+2 peak at m/z 232 in a ~1:3 ratio confirms the presence of one chlorine atom. |

| 215/217 | [C₁₃H₈ClO]⁺ | •CH₃ | Loss of a methyl radical via alpha-cleavage, forming a stable acylium ion. |

| 187/189 | [C₁₂H₈Cl]⁺ | •COCH₃ | Loss of the entire acetyl radical. |

| 152 | [C₁₂H₈]⁺• | •Cl | Loss of a chlorine radical from the [C₁₂H₉Cl]⁺ ion. |

Interpretation:

-

Molecular Ion (m/z 230/232): The presence of a pair of peaks at m/z 230 and 232 is definitive proof of a monochlorinated compound.[1] The natural abundance of the ³⁵Cl and ³⁷Cl isotopes is approximately 3:1, and the relative intensity of these two peaks reflects this ratio, confirming the molecular formula.

-

Alpha-Cleavage (m/z 215/217): The most favorable fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[3] The loss of a methyl radical (mass 15) results in the intense base peak at m/z 215 (and its corresponding isotope peak at m/z 217). This is a highly diagnostic fragmentation for methyl ketones.

-

Further Fragmentation: Subsequent loss of carbon monoxide (CO, mass 28) from the acylium ion can occur. The peak at m/z 152 corresponds to the biphenyl radical cation after the loss of both the acetyl group and the chlorine atom, indicating the stability of the core biphenyl structure.

Visualization of Key Fragmentation Pathways

Caption: Primary EI-MS fragmentation pathways for this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural characterization of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity and substitution pattern. Infrared spectroscopy provides rapid and definitive evidence for the key carbonyl and aromatic functional groups. Finally, mass spectrometry confirms the exact molecular weight, elemental composition (via isotopic pattern), and provides a fragmentation fingerprint that is perfectly consistent with the proposed structure. This orthogonal dataset forms a self-validating system, ensuring the identity and purity of the compound, a critical requirement for its application in any scientific or developmental context.

References

A Technical Guide to the Potential Biological Activity of 4-Acetyl-4'-Chlorobiphenyl and its Metabolites

This guide provides an in-depth technical exploration of the potential biological activities of 4-acetyl-4'-chlorobiphenyl and its predicted metabolites. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding from related compounds to build a predictive framework for assessing the toxicological and pharmacological profile of this specific molecule. We will delve into the probable metabolic pathways, key biological activities of concern, and the detailed experimental protocols required for their investigation.

Introduction: The Biphenyl Scaffold and Emerging Contaminants

This compound is an aromatic ketone featuring a biphenyl structure with an acetyl group and a chlorine atom at the para positions of the respective phenyl rings[1]. While not a widely commercialized product itself, it belongs to the broader class of chlorobiphenyls, some of which are known environmental contaminants with significant health implications[1]. The structure of this compound makes it a pertinent subject for toxicological investigation, as its metabolism can be predicted to generate reactive species with potential biological consequences. This guide will extrapolate from the well-documented metabolism and toxicity of the closely related compound, 4-chlorobiphenyl (PCB3), to provide a scientifically grounded assessment of this compound.

Predicted Metabolic Pathways of this compound

The metabolic fate of a xenobiotic is a critical determinant of its toxicity. For many biphenyl compounds, metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, is a process of bioactivation, converting a relatively inert parent compound into more reactive and potentially harmful metabolites[2][3].

Based on extensive studies of 4-chlorobiphenyl (PCB3), the metabolism of this compound is anticipated to proceed through several key steps[4][5]:

-

Phase I Metabolism (Oxidation): The initial and most critical step is the hydroxylation of the biphenyl rings, catalyzed by CYP enzymes[1]. This is expected to yield monohydroxylated and dihydroxylated metabolites. The primary sites of hydroxylation are likely to be the positions ortho and meta to the existing substituents.

-

Formation of Reactive Quinones: Dihydroxylated metabolites, particularly catechols (ortho-dihydroxylated) and hydroquinones (para-dihydroxylated), can undergo further oxidation to form highly reactive quinones[6][7]. This oxidation can be catalyzed by enzymes such as prostaglandin H synthase (PGHS), which is present in hormonally sensitive tissues[6]. These electrophilic quinones are capable of forming covalent adducts with cellular macromolecules like DNA and proteins, a key mechanism of toxicity for many aromatic compounds[7].

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites can also undergo conjugation reactions, such as sulfation and glucuronidation, to form more water-soluble compounds that are more readily excreted[4]. While generally a detoxification pathway, some conjugated metabolites have been shown to retain biological activity[4].

The acetyl group on this compound may also be subject to metabolic transformation, such as reduction to an alcohol, which would introduce another layer of complexity to its metabolic profile.

Caption: Predicted metabolic pathway of this compound.

Potential Biological Activities and Investigative Protocols

The biological activities of this compound and its metabolites are likely to be multifaceted, encompassing cytotoxicity, genotoxicity, and endocrine disruption. The following sections detail these potential activities and provide standardized protocols for their assessment.

Cytotoxicity

Rationale: The parent compound and its metabolites, particularly the reactive quinones, can induce cellular toxicity by disrupting cellular processes, inducing oxidative stress, and damaging cellular components. The cytotoxicity of lower chlorinated PCBs and their metabolites has been shown to be structure-dependent, with hydroxylated metabolites often exhibiting greater toxicity than the parent compounds[8].

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells, C6 glioma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight[8].

-

Compound Exposure: Treat the cells with a range of concentrations of this compound and its synthesized or isolated metabolites (e.g., 0.5-50 µM) for 24 hours. Include a vehicle control (e.g., DMSO)[8].

-

MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation:

| Compound | IC50 (µM) in C6 cells[8] |

| 4-chlorobiphenyl (PCB 3) | >50 |

| 2,2',5,5'-tetrachlorobiphenyl (PCB 52) | 8.8 |

| 4-OH-PCB52 | 2.2 |

| 4-OH-PCB52 sulfate | 8.4 |

Genotoxicity

Rationale: The formation of electrophilic quinone metabolites that can form DNA adducts is a significant concern for genotoxicity[4][7]. These adducts can lead to mutations and chromosomal damage, which are initiating events in carcinogenesis. Metabolites of the related 4-chlorobiphenyl have been shown to cause DNA strand breaks and gene mutations in cell cultures[4].

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture a suitable mammalian cell line (e.g., CHO-K1, L5178Y) and expose them to various concentrations of the test compounds with and without metabolic activation (S9 fraction).

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the accumulation of binucleated cells.

-

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the vehicle control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.

Caption: Workflow for the in vitro micronucleus assay.

Endocrine Disruption

Rationale: Many hydroxylated metabolites of PCBs are known endocrine disruptors[9][10][11]. They can interfere with hormone synthesis, transport, and receptor binding, particularly affecting thyroid hormone and estrogen pathways[4][12]. Given the structural similarity, the hydroxylated metabolites of this compound are also likely to possess endocrine-disrupting properties.

Experimental Protocol: Estrogen Receptor (ER) Binding Assay

This assay determines the ability of a chemical to compete with a radiolabeled estrogen for binding to the estrogen receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare a source of estrogen receptors, such as a cytosolic fraction from uterine tissue of immature female rats or a commercially available recombinant human ER.

-

Competitive Binding: Incubate the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and varying concentrations of the test compounds.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite.

-

Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 (the concentration that displaces 50% of the radiolabeled estrogen) and the relative binding affinity (RBA) compared to estradiol.

Experimental Protocol: Aromatase Activity Assay

Aromatase (CYP19A1) is a key enzyme in the synthesis of estrogens. Inhibition of aromatase activity is a mechanism of endocrine disruption.

Step-by-Step Methodology:

-

Enzyme Source: Use human placental microsomes or a recombinant human aromatase enzyme source.

-

Incubation: Incubate the enzyme with a tritiated androgen substrate (e.g., [1β-3H]-androstenedione) and varying concentrations of the test compounds.

-

Measurement of Product Formation: Aromatase converts the androgen to an estrogen, releasing tritiated water (3H2O). Separate the 3H2O from the remaining substrate using a dextran-coated charcoal stripping method.

-

Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion and Future Directions

The available evidence from structurally related compounds, particularly 4-chlorobiphenyl, strongly suggests that this compound is likely to undergo metabolic activation to hydroxylated and quinone metabolites. These metabolites are predicted to be the primary drivers of its potential biological activities, including cytotoxicity, genotoxicity, and endocrine disruption.

The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of these potential hazards. A thorough toxicological evaluation of this compound should prioritize the synthesis and isolation of its major metabolites to enable their individual assessment. Such studies are crucial for a comprehensive risk assessment of this and other emerging environmental contaminants. Furthermore, understanding the specific cytochrome P450 isoforms involved in its metabolism would provide valuable insights into inter-individual differences in susceptibility to its potential toxic effects.

References

- 1. Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The metabolism of 4-chlorobiphenyl in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) on Liver Transcriptome in Rats: Implication in the Disruption of Circadian Rhythm and Fatty Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Endocrine disruptive effects of polychlorinated biphenyls on the thyroid gland in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. endocrinedisruption.org [endocrinedisruption.org]

- 12. Endocrine-disrupting chemicals: Effects on neuroendocrine systems and the neurobiology of social behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Studies of 4-Acetyl-4'-chlorobiphenyl and Related Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the toxicological assessment of this compound, a halogenated aromatic ketone. As a member of the broader class of chlorobiphenyls, this compound warrants careful toxicological scrutiny due to the known adverse health effects associated with polychlorinated biphenyls (PCBs). This document synthesizes current knowledge on its physicochemical properties, toxicokinetics, and mechanisms of toxicity. It further presents detailed, field-proven protocols for essential in vitro and in vivo toxicological assays and offers a comparative toxicological perspective with related compounds such as 4-chlorobiphenyl and 4-acetylbiphenyl. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities and environmental contaminants.

Introduction and Physicochemical Profile

This compound (4-AcCl-BP) is an aromatic ketone characterized by a biphenyl backbone, with an acetyl group at the 4-position and a chlorine atom at the 4'-position[1]. Its molecular formula is C₁₄H₁₁ClO, and it has a molecular weight of 230.69 g/mol [1][2][3]. While not produced commercially on a large scale, 4-AcCl-BP may be present as a minor component in some commercial PCB mixtures and can form as a degradation product of other chlorobiphenyls in the environment[1]. Its utility has been explored as an intermediate in organic synthesis, particularly in the pharmaceutical and material science sectors[1].

Given its structural similarity to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants known for a wide range of toxic effects, a thorough toxicological evaluation of 4-AcCl-BP is imperative[4][5]. PCBs are known to cause developmental and reproductive toxicity, endocrine disruption, hepatotoxicity, and carcinogenesis[4][5]. Understanding the toxicological profile of 4-AcCl-BP is crucial for assessing its potential environmental and human health risks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[4-(4-chlorophenyl)phenyl]ethanone | [2] |

| CAS Number | 5002-07-3 | [2][3] |

| Molecular Formula | C₁₄H₁₁ClO | [1][2][3] |

| Molecular Weight | 230.69 g/mol | [1][2][3] |

| Appearance | Crystalline solid (typical for biphenyls) | [6] |

| LogP (Octanol/Water) | 4.6 (Computed) | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound dictates its concentration and duration of action at target sites. For 4-AcCl-BP, its lipophilicity, suggested by a computed LogP of 4.6, indicates a tendency for bioaccumulation in lipid-rich tissues, a characteristic shared with other PCBs[2][6].

Metabolism as a Key Determinant of Toxicity

The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) monooxygenase system, and this is the expected pathway for 4-AcCl-BP[4][7]. Metabolism is a double-edged sword; while it can facilitate detoxification and excretion, it can also lead to bioactivation, forming reactive metabolites that are more toxic than the parent compound[4][8].

Research on the parent compound, 4-chlorobiphenyl (PCB3), has shown that it is metabolized to hydroxylated and dihydroxylated species. A key metabolite, 4'-chloro-3,4-dihydroxybiphenyl (3',4'-Di-OH-3), can be oxidized to a reactive and toxic quinone[9][10]. This quinone is considered an ultimate carcinogen, capable of forming adducts with DNA and proteins, leading to genotoxicity and cellular damage[8][9][10]. Given the structure of 4-AcCl-BP, a similar metabolic activation pathway is plausible.

Figure 1. Proposed metabolic pathway for this compound.

Core Mechanisms of Toxicity

The toxicity of chlorinated biphenyls is complex, involving multiple mechanisms. For 4-AcCl-BP, two primary pathways are of concern: receptor-mediated toxicity and toxicity from reactive metabolites.

Aryl Hydrocarbon (Ah) Receptor Binding

Many "dioxin-like" toxic effects of PCBs are mediated through binding to the Aryl Hydrocarbon (Ah) receptor, a ligand-activated transcription factor[5][11]. Activation of the Ah receptor disrupts cellular function by altering the transcription of genes, including those of CYP1A and CYP2B families[6][12][13]. While the affinity of 4-AcCl-BP for the Ah receptor is not specifically documented, structure-activity relationship (SAR) studies of PCBs suggest that congeners with chlorine atoms in the meta and para positions can bind to this receptor[14]. The planarity of the molecule also influences binding affinity[5].

Oxidative Stress and Genotoxicity

As highlighted in the metabolic pathway (Figure 1), the formation of reactive quinone intermediates is a significant concern[9]. These electrophilic species can deplete cellular antioxidants like glutathione, leading to oxidative stress. They can also covalently bind to nucleophilic sites on DNA and proteins, resulting in mutations and disruption of cellular function[1][8]. While genotoxicity assays for biphenyl itself have yielded mixed results, its metabolites are suggested to be more genotoxic than the parent compound[15].

In Vitro Toxicological Assessment

In vitro toxicology studies are essential for initial hazard identification and mechanistic investigation, providing a cost-effective and high-throughput alternative to animal testing[16][17].

Figure 2. General workflow for an in vitro cytotoxicity assay.

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, serving as a proxy for cell viability. It is a foundational test to determine the concentration range at which a compound exhibits overt toxicity to cells. Human hepatoma cells (HepG2) are a relevant model as the liver is a primary site of PCB metabolism and toxicity[9].

Protocol:

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

-

Dosing: Prepare a stock solution of 4-AcCl-BP in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.5%. Include vehicle control (DMSO) and untreated control wells.

-

Exposure: Replace the medium in the wells with the prepared dosing solutions and incubate for 24 or 48 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Ames Test

Rationale: The Ames test is a widely used bacterial reverse mutation assay to detect the mutagenic potential of a chemical[18]. It uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. A positive test indicates that the chemical can cause mutations. The inclusion of a mammalian metabolic activation system (S9 fraction) is critical, as many compounds (including PCBs) become genotoxic only after metabolism.

Protocol:

-

Strains: Use S. typhimurium strains TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without the S9 fraction from Aroclor-1254 induced rat liver.

-

Exposure: In a test tube, combine 100 µL of bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (or phosphate buffer for the non-activation set).

-

Plating: After a brief pre-incubation, add 2 mL of top agar and pour the mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Analysis: Count the number of revertant colonies (his+). A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice that of the negative (vehicle) control.

In Vivo Toxicological Assessment

In vivo studies in animal models are necessary to understand the systemic toxicity and effects on various organ systems[12].

Acute Oral Toxicity (OECD 423)

Rationale: This study provides information on the acute toxic effects of a single oral dose of a substance and helps in its classification. The rat is a commonly used species for systemic toxicity studies.

Protocol:

-

Animals: Use young adult female Wistar rats (nulliparous and non-pregnant).

-

Dosing: Administer 4-AcCl-BP by oral gavage. The starting dose is selected based on in vitro data (e.g., 300 mg/kg). The procedure is a stepwise process with 3 animals per step.

-

Observation: Observe animals for clinical signs of toxicity and mortality for at least 14 days. Record body weight changes.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Endpoint: The primary endpoint is mortality. The results are used to classify the substance by GHS category, rather than determining a precise LD₅₀.

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

Rationale: This study provides information on the potential health hazards likely to arise from repeated exposure over a prolonged period. It allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL) and a Lowest-Observed-Adverse-Effect-Level (LOAEL).

Protocol:

-

Animals: Use male and female rats (e.g., Sprague-Dawley), 10 per sex per group.

-

Dose Groups: Include a control group (vehicle, e.g., corn oil) and at least three dose levels (e.g., low, mid, high). Doses are selected based on acute toxicity data.

-

Administration: Administer the test substance daily by oral gavage for 28 days.

-

Observations: Conduct daily clinical observations and weekly measurements of body weight and food consumption.

-

Clinical Pathology: Before termination, collect blood for hematology and clinical chemistry analysis (e.g., liver enzymes ALT, AST).

-

Pathology: At termination, conduct a full gross necropsy, weigh key organs (liver, thymus, kidneys), and preserve tissues for histopathological examination.

-

Analysis: Analyze for dose-related changes in all parameters. The NOAEL is the highest dose at which no treatment-related adverse effects are observed.

Table 2: Key Toxicological Endpoints for Chlorinated Biphenyls

| Endpoint | Common Findings in PCBs | Relevance to 4-AcCl-BP |

| Hepatotoxicity | Increased liver weight, induction of CYP enzymes, liver lesions[4][12] | High: Liver is the primary site of metabolism. |

| Endocrine Disruption | Altered thyroid hormone levels, estrogenic or anti-estrogenic effects[12][19] | High: Hydroxylated metabolites can mimic hormones. |

| Dermal Toxicity | Chloracne, skin rashes | Moderate: Typically associated with chronic exposure to complex mixtures. |

| Reproductive Toxicity | Reduced fertility, adverse developmental outcomes[4][5] | High: A key concern for persistent, lipophilic compounds. |

| Carcinogenicity | Liver tumors in animal studies[20] | High: Potential for genotoxic metabolites warrants investigation. |

Comparative Toxicology and QSAR

The toxicological profile of 4-AcCl-BP can be contextualized by comparing it with structurally related compounds.

-

4-Chlorobiphenyl (PCB3): Lacks the acetyl group. It is known to be metabolized into a carcinogenic quinone, providing a strong mechanistic hypothesis for 4-AcCl-BP[10]. Its antiplatelet activity has been linked to the inhibition of cyclo-oxygenase[21].

-

4-Acetylbiphenyl: Lacks the chlorine atom. This compound is a key intermediate in the synthesis of anti-inflammatory drugs[22]. Its primary hazard is listed as an irritant[23]. The absence of chlorine likely reduces its persistence and alters its metabolic profile, potentially making it less toxic than its chlorinated counterpart.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity or toxicity[19][24][25]. For PCBs, 3D-QSAR models have been developed to predict their binding affinity to the Ah receptor[13]. Such models indicate that molecular size, shape, and polarizability are key determinants of binding[13]. A QSAR model for 4-AcCl-BP could be developed to predict its Ah receptor binding affinity and potential for "dioxin-like" toxicity based on its structural features compared to other well-characterized PCBs.

Analytical Methods

The detection and quantification of chlorinated biphenyls in biological and environmental matrices typically involve several steps: extraction, cleanup, and instrumental analysis[26].

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate the compound from the sample matrix.

-

Cleanup: Chromatographic techniques like gel permeation or silica gel chromatography are used to remove interfering substances[26].

-

Determination: High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) or an electron capture detector (ECD) is the standard method for analysis, allowing for the separation and sensitive detection of individual congeners[26][27][28].

Conclusion and Future Directions

This compound is a compound with a structural alert for toxicity due to its chlorinated biphenyl backbone. Based on the extensive knowledge of PCBs, its primary toxicological concerns include hepatotoxicity, endocrine disruption, and genotoxicity, likely mediated through Ah receptor binding and metabolic activation to reactive intermediates.

This guide provides a foundational framework for its toxicological assessment. However, specific experimental data on 4-AcCl-BP is sparse. Future research should prioritize:

-

Definitive in vitro studies to determine its IC₅₀ in relevant cell lines, its mutagenic and clastogenic potential, and its ability to activate the Ah receptor.

-

Metabolite Identification to confirm the proposed metabolic pathway and identify the specific reactive intermediates formed.

-

Repeated-dose in vivo studies to establish a clear NOAEL and characterize its target organ toxicity.

-

Development of a specific QSAR model to better predict the toxicity of this and other acetylated chlorobiphenyls.

By systematically applying the methodologies outlined in this guide, the scientific community can build a robust toxicological profile for this compound, enabling informed risk assessment and ensuring human and environmental safety.

References

- 1. Buy this compound | 5002-07-3 [smolecule.com]

- 2. This compound | C14H11ClO | CID 592569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Toxicology, structure-function relationship, and human and environmental health impacts of polychlorinated biphenyls: progress and problems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Chlorobiphenyl | C12H9Cl | CID 16323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Polychlorinated biphenyls (PCBs) interact with drug metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Initiating activity of 4-chlorobiphenyl metabolites in the resistant hepatocyte model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs), dibenzofurans (PCDFs), and related compounds: environmental and mechanistic considerations which support the development of toxic equivalency factors (TEFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Docking and 3D-QSAR studies on the Ah receptor binding affinities of polychlorinated biphenyls (PCBs), dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxicity of persistent organic pollutants: a theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro toxicology - Wikipedia [en.wikipedia.org]

- 17. criver.com [criver.com]

- 18. youtube.com [youtube.com]

- 19. 3D QSAR studies of hydroxylated polychlorinated biphenyls as potential xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Mechanism of action of p-chlorobiphenyl on the inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. nbinno.com [nbinno.com]

- 23. 4-Acetylbiphenyl | C14H12O | CID 7113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. atsdr.cdc.gov [atsdr.cdc.gov]

- 27. Determination of the N-acetyl metabolites of 4,4'-methylene dianiline and 4,4'-methylene-bis(2-chloroaniline) in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Analytical Method [keikaventures.com]

The Emergence of Acetylated Chlorobiphenyls: A Technical Guide to Their Synthetic History and Characterization

Abstract

This technical guide provides a comprehensive overview of the history, discovery, and chemical nature of acetylated chlorobiphenyl compounds. While their parent compounds, polychlorinated biphenyls (PCBs), are notorious for their environmental persistence and toxicity, acetylated chlorobiphenyls represent a distinct class of molecules primarily born from deliberate laboratory synthesis rather than as widespread environmental contaminants. This document traces their origins through the lens of classic organic chemistry, details the robust methodologies for their synthesis and characterization, and provides field-proven protocols for researchers, scientists, and drug development professionals. By explaining the causality behind experimental choices, this guide aims to equip the reader with a deep, practical understanding of these unique chemical entities.

Introduction: A Tale of Two Biphenyls

The story of acetylated chlorobiphenyls is intrinsically linked to that of their more infamous relatives, the polychlorinated biphenyls (PCBs). PCBs are a class of 209 distinct aromatic compounds (congeners) formed by the chlorination of a biphenyl molecule.[1] First synthesized in 1881 and commercially produced in the United States from 1929, their remarkable chemical stability, non-flammability, and electrical insulating properties led to their widespread use in transformers, capacitors, and other industrial applications.[2][3] However, this same stability resulted in their global persistence as environmental pollutants, leading to a ban on their manufacture in the U.S. in 1979.[4][5]

In contrast, acetylated chlorobiphenyls—chlorinated biphenyl molecules bearing an acetyl group (–COCH₃)—do not share this history of mass production or extensive environmental release. Instead, their discovery is a product of synthetic organic chemistry, likely emerging from academic and industrial laboratories exploring the functionalization of aromatic compounds. While PCB metabolism in biological systems primarily yields hydroxylated metabolites (OH-PCBs), with acetylation not being a recognized major pathway, the deliberate synthesis of acetylated chlorobiphenyls has been crucial for creating analytical standards, reference materials for toxicological studies, and building blocks for more complex molecules.[6][7]

This guide will illuminate the logical synthetic pathways that led to their creation, detail the modern methods for their analysis, and provide the technical foundation necessary for their study and application.

The Synthetic Pathway: A Legacy of Friedel, Crafts, and Biphenyl Chemistry

The discovery of acetylated chlorobiphenyls is not marked by a single "eureka" moment but rather by the logical application of foundational organic reactions to a class of readily available starting materials.

The Biphenyl Foundation: Early Synthetic Methods

Before one could acetylate a chlorobiphenyl, the biphenyl structure itself needed to be accessible. Early 20th-century chemists developed several key reactions for this purpose:

-

The Ullmann Reaction (1901): Discovered by Fritz Ullmann, this reaction involves the copper-induced coupling of two aryl halide molecules to form a biaryl.[8][9] While effective, the classic Ullmann reaction often required harsh conditions and high temperatures.[10]

-

The Gomberg-Bachmann Reaction (1924): Developed by Moses Gomberg and Werner Emmanuel Bachmann, this method creates biaryl compounds from diazonium salts.[11][12] It offered an alternative route but was often plagued by low yields due to side reactions.[13]

These methods provided the fundamental chlorobiphenyl scaffolds that would later serve as substrates for acetylation.

The Key Transformation: Friedel-Crafts Acylation

The introduction of the acetyl group onto the chlorobiphenyl ring is archetypally achieved through the Friedel-Crafts acylation , a reaction first reported by Charles Friedel and James Crafts in 1877.[14][15] This powerful electrophilic aromatic substitution reaction forms a new carbon-carbon bond between an aromatic ring and an acyl group.

The causality for its use is clear: it is a robust and direct method for creating aromatic ketones. The reaction typically involves an acylating agent (like acetyl chloride or acetic anhydride) and a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[16] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of the chlorobiphenyl.

The specific isomer produced (i.e., the position of the new acetyl group) is directed by the existing chlorine atom(s) on the biphenyl rings. Chlorine is an ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) or opposite (para) to it on the aromatic ring. Steric hindrance often favors the formation of the para-substituted product. For example, the acetylation of 4-chlorobiphenyl would be expected to yield primarily 4'-acetyl-4-chlorobiphenyl.

Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol: Synthesis of 4-Acetyl-4'-chlorobiphenyl

This procedure is a representative example of a Friedel-Crafts acylation adapted from established methodologies for acylating biphenyl derivatives.

Materials:

-

4-Chlorobiphenyl

-

Acetyl chloride (CH₃COCl)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl), 2M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser, and separatory funnel.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Causality: The reaction must be conducted under anhydrous (dry) conditions because AlCl₃ reacts violently with water, which would deactivate the catalyst. Cooling prevents the exothermic reaction from getting out of control.

-

-

Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension. Allow the mixture to stir for 15 minutes at 0°C.

-

Causality: This step allows for the pre-formation of the reactive electrophile, the acylium ion complexed with AlCl₃.

-

-

Substrate Addition: Dissolve 4-chlorobiphenyl (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Warming to room temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. TLC is used to determine when the starting material has been consumed.

-

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 2M HCl.

-

Causality: The ice and acid hydrolyze the aluminum salts and decompose the ketone-AlCl₃ complex, making the product soluble in the organic layer. This step is highly exothermic and must be done slowly and with cooling.

-

-

Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Causality: The washes remove unreacted acid, inorganic salts, and other aqueous-soluble impurities. The bicarbonate wash neutralizes any remaining acid.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification and Validation: Purify the crude solid by recrystallization (e.g., from ethanol or hexanes) or column chromatography on silica gel. The purity and identity of the final product must be confirmed by analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the separation and identification of acetylated chlorobiphenyl isomers.

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC (or equivalent) with an electron capture detector (ECD) for screening or a mass spectrometer for confirmation.

-

Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Carrier Gas: Helium, constant flow mode (e.g., 1.2 mL/min).

-

Injection: 1 µL, splitless mode.

-

Oven Program: Initial temperature 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min.

-

Causality: This temperature program provides good separation of different isomers based on their boiling points and interaction with the stationary phase.

-

-

MS Parameters: Electron Ionization (EI) at 70 eV. Scan range 50-450 m/z.

Step-by-Step Workflow:

-

Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve it in 1 mL of a high-purity solvent like hexane or ethyl acetate.

-

Injection: Inject the prepared sample into the GC-MS system.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

-

Data Analysis:

-

Retention Time: Compare the retention time of the major peak to that of a known standard if available.

-

Mass Spectrum: Analyze the mass spectrum. Look for the molecular ion peak (M⁺). For this compound (C₁₄H₁₁ClO), the expected molecular weight is ~230.69 g/mol . The isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be present.

-

Fragmentation Pattern: Identify key fragment ions. A characteristic fragment would be the loss of a methyl group ([M-15]⁺) or the acetyl group ([M-43]⁺), as well as the acylium ion itself ([CH₃CO]⁺ at m/z 43).

-

Data Presentation and Characterization

Precise characterization is essential for validating the synthesis of a specific acetylated chlorobiphenyl isomer. The data below represents expected values for this compound.

| Parameter | Expected Value/Observation | Rationale for Importance |

| Molecular Formula | C₁₄H₁₁ClO | Defines the elemental composition and theoretical mass. |

| Molecular Weight | 230.69 g/mol | Used to identify the molecular ion peak in mass spectrometry. |

| CAS Number | 5002-07-3 | A unique identifier for this specific chemical substance.[3][17] |